molecular formula C16H18N2O2 B5017342 N-[3-(dimethylamino)phenyl]-2-methoxybenzamide

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide

Cat. No. B5017342
M. Wt: 270.33 g/mol
InChI Key: GSWFTWAOODKCLL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide, commonly known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. DMAB has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMAB has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, DMAB has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, DMAB has been shown to protect against oxidative stress and improve cognitive function. In animal models of Alzheimer's disease, DMAB has been shown to reduce amyloid-beta accumulation and improve memory function.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAB for lab experiments is its versatility, as it can be easily modified to incorporate different functional groups and properties. Additionally, DMAB is relatively stable and easy to handle, making it a convenient compound for use in various assays and experiments. However, one limitation of DMAB is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types at high concentrations.

Future Directions

There are several potential future directions for research on DMAB, including:
1. Further investigation of its mechanism of action and target proteins/enzymes to better understand its biological effects.
2. Development of new derivatives of DMAB with improved properties and specificity for different applications.
3. Exploration of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
4. Investigation of its potential as a biomarker for oxidative stress and other cellular processes.
5. Development of new imaging techniques using DMAB as a fluorescent probe for biological imaging.
In conclusion, DMAB is a versatile and promising compound with potential applications in various fields of scientific research. Further investigation of its properties and biological effects could lead to the development of new materials, drugs, and imaging techniques with significant implications for human health and disease.

Synthesis Methods

DMAB can be synthesized through a multi-step process starting with the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal, followed by reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 2-methoxybenzoyl chloride to produce DMAB.

Scientific Research Applications

DMAB has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, DMAB has been used as a building block for the synthesis of novel organic materials with unique properties. In drug discovery, DMAB has been investigated as a potential lead compound for the development of new drugs targeting cancer, Alzheimer's disease, and other neurological disorders. In biological imaging, DMAB has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.

properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)20-3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWFTWAOODKCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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